molecular formula C28H24N4O4 B11096493 4,4'-(1,3-benzodioxol-5-ylmethanediyl)bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

4,4'-(1,3-benzodioxol-5-ylmethanediyl)bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B11096493
M. Wt: 480.5 g/mol
InChI Key: NUCQLNBXDZQCDU-UHFFFAOYSA-N
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Description

4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound featuring a benzodioxole group and a pyrazole ring

Preparation Methods

The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the benzodioxole and pyrazole moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other benzodioxole and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. For example:

The uniqueness of 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

4-[1,3-benzodioxol-5-yl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C28H24N4O4/c1-17-24(27(33)31(29-17)20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)36-16-35-22)25-18(2)30-32(28(25)34)21-11-7-4-8-12-21/h3-15,24-26H,16H2,1-2H3

InChI Key

NUCQLNBXDZQCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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